molecular formula C23H19N3O2 B11260965 N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11260965
M. Wt: 369.4 g/mol
InChI Key: YYMPFOKUFGJEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by:

  • Quinoline core: Substituted at position 2 with a pyridin-3-yl group.
  • Amide side chain: Attached to a 2-ethoxyphenyl group at the nitrogen.
  • Molecular formula: C₂₃H₂₀N₃O₂ (calculated molecular weight: 368.43 g/mol).

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-2-28-22-12-6-5-11-20(22)26-23(27)18-14-21(16-8-7-13-24-15-16)25-19-10-4-3-9-17(18)19/h3-15H,2H2,1H3,(H,26,27)

InChI Key

YYMPFOKUFGJEQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzoyl chloride reacts with the quinoline intermediate.

    Formation of the Carboxamide Moiety: The final step involves the conversion of the carboxylic acid group on the quinoline ring to a carboxamide group through an amidation reaction using an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.

Case Study: Antitubercular Activity
A study demonstrated that this compound exhibited enhanced activity against Mycobacterium tuberculosis, outperforming traditional antibiotics like isoniazid. This positions it as a promising candidate for developing new antitubercular agents.

2. Anticancer Properties
The compound has shown considerable cytotoxicity against several cancer cell lines, including breast and colon cancers. Its mechanism involves inducing apoptosis and disrupting DNA replication.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that this compound induced significant cell death in human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
The compound may inhibit specific enzymes involved in disease processes, which can lead to therapeutic effects.

2. DNA Intercalation
Its quinoline structure allows it to intercalate with DNA, disrupting replication and transcription processes.

3. Metal Ion Chelation
The pyridine moiety can chelate metal ions, influencing enzymatic activities and cellular processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription. Additionally, it can bind to specific proteins, altering their function and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name (Reference) Quinoline Substituents Amide Substituent Molecular Weight (g/mol) Notable Activity/Properties
Target Compound 2-(pyridin-3-yl) N-(2-ethoxyphenyl) 368.43 Not specified
N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide 2-(pyridin-3-yl) N-(2-hydroxyphenyl) 341.36 Potential hydrogen bonding due to hydroxyl group
6-chloro-N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide 2-(pyridin-3-yl), 6-Cl N-(pyridin-2-yl) 360.80 Increased lipophilicity (Cl substituent)
(S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide 6-methoxy N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl) Not specified FAP inhibitor (IC₅₀ = 8.5 nM)
2-(4-ethoxyphenyl)-N-[3-[(2R)-2-methylpiperidin-1-yl]propyl]quinoline-4-carboxamide 2-(4-ethoxyphenyl) N-[3-[(2R)-2-methylpiperidin-1-yl]propyl] 431.57 Complex side chain (chiral center)
Key Observations:
  • Ethoxy vs.
Table 2: Activity Comparison of Select Analogs
Compound (Reference) Target/Mechanism Key Data
(S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-methoxyquinoline-4-carboxamide Fibroblast Activation Protein (FAP) IC₅₀ = 8.5 ± 0.9 nM (potent inhibition)
N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (Compound 35, ) Antimicrobial Multi-stage activity (mechanism unspecified)
2-(4-ethoxyphenyl)-N-phenylquinoline-4-carboxamide Not specified Structural similarity to target compound
Key Insights:
  • Enzyme Inhibition: Fluorinated pyrrolidine and cyano groups in contribute to high FAP affinity, highlighting the importance of electron-deficient substituents.
  • Antimicrobial Activity : Fluorine and morpholine groups in suggest dual roles in disrupting microbial membranes or enzymes.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (368.43 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier analogs like (431.57 g/mol).
  • Metabolic Stability : Ethoxy groups are less prone to phase I metabolism than hydroxyl groups, which may extend half-life compared to .

Biological Activity

N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinoline derivatives. Its chemical structure can be represented as follows:

C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2

This compound features a quinoline core with a carboxamide functional group, which is known to enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study indicated that quinoline-based compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as Bax and p53, and downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-712.5Induction of apoptosis
N-cycloheptylquinoline-2-carboxamideH4608.0Inhibition of cell proliferation
N-(2-phenylethyl)quinoline-2-carboxamideA54915.0Modulation of signaling pathways

Antimicrobial Activity

Quinoline derivatives also exhibit antimicrobial properties. Research has highlighted their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication .

Table 2: Antimicrobial Activity Against Mycobacterium Species

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundM. tuberculosis4 µg/mL
N-cyclohexylquinoline-2-carboxamideM. kansasii8 µg/mL
1-(2-naphthoyl)pyrrolidineM. avium16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancerous cells.
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial replication, contributing to its antimicrobial effects.
  • Anti-inflammatory Properties : Some studies suggest that quinoline derivatives can modulate inflammatory responses by inhibiting COX enzymes, which are involved in prostaglandin synthesis .

Case Studies

A recent clinical study investigated the effectiveness of a similar compound in patients with advanced cancer. The study reported a significant reduction in tumor size and improved patient survival rates when administered alongside traditional chemotherapy regimens .

Another study focused on the antimicrobial effects against resistant strains of bacteria, demonstrating that the compound could restore sensitivity to standard antibiotics when used in combination therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing quinoline-4-carboxamide derivatives, and how can yields be optimized?

  • Methodology : Use multi-step condensation reactions with substituted acetylpyridines and aryl amines. For example, substituting 3-acetylpyridine with 4-acetylpyridine alters regioselectivity but may reduce yields (e.g., 10.3% vs. 23.9% in similar compounds) . Optimize reaction conditions (e.g., solvent polarity, temperature) and employ coupling agents like PyBOP for amide bond formation, as demonstrated in thiadiazolylquinoline syntheses (59% yield) .

Q. Which spectroscopic techniques are critical for structural confirmation of quinoline-4-carboxamide derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.0–9.0 ppm) and carbonyl carbons (δ ~165 ppm) to confirm substituent positions .
  • ESI-MS : Monitor molecular ion peaks (e.g., m/z 376.3 [M+1]) and fragmentation patterns (e.g., loss of ethoxy groups) for purity assessment .

Q. How can researchers identify common synthetic impurities in quinoline-4-carboxamide derivatives?

  • Methodology : Use HPLC with C18 columns (e.g., Zorbax SB-C18) under gradient elution (MeCN/H2O + 0.1% TFA) to separate byproducts. Compare retention times and MS profiles to reference standards .

Advanced Research Questions

Q. How should discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Methodology : For anti-tubercular quinoline-4-carboxamides, discrepancies in IC50 values (e.g., predicted vs. experimental Δ = ±0.42) may arise from solvation effects or protein flexibility. Validate docking results (AutoDock Vina) with in vitro enzymatic assays (e.g., Mycobacterium tuberculosis H37Rv inhibition) and adjust force field parameters .

Q. What strategies mitigate stability issues in quinoline-4-carboxamide derivatives during storage?

  • Methodology : Derivatives like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide degrade in organic solvents. Store under inert atmosphere (N2) at –20°C in amber vials. Confirm stability via periodic HPLC analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodology : Systematically vary substituents (e.g., pyridinyl vs. naphthyl groups) and measure effects on target binding. For example, replacing 4-methoxybenzylidene with anthracenyl groups increases hydrophobicity, enhancing membrane permeability . Correlate logP values (e.g., 7.74 vs. 6.84) with cellular uptake using Caco-2 assays .

Q. What experimental approaches validate molecular docking predictions for quinoline-4-carboxamide derivatives?

  • Methodology : For antiviral targets (e.g., monkeypox DNA polymerase), compare docking scores (e.g., –9.6 kcal/mol) with surface plasmon resonance (SPR) binding constants (KD). Perform mutational analysis on predicted binding residues (e.g., Lys154, Asp168) to confirm interactions .

Data Contradiction Analysis

Q. How to address conflicting solubility data across studies for quinoline-4-carboxamide analogs?

  • Methodology : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation. For example, discrepancies in aqueous solubility may arise from polymorphic forms; characterize crystallinity via PXRD .

Q. Why do certain quinoline-4-carboxamides show inconsistent CYP450 inhibition profiles?

  • Methodology : Test inhibition against isoforms (e.g., CYP2C9 vs. CYP3A4) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Control for nonspecific binding via pre-incubation with NADPH and assess metabolite formation via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.